ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
ethyl 5-(anilinocarbonyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structural features of this compound contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C33H29N3O6S |
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Molecular Weight |
595.7g/mol |
IUPAC Name |
ethyl 2-[[2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C33H29N3O6S/c1-5-42-33(39)28-19(2)29(31(38)34-20-11-7-6-8-12-20)43-32(28)36-30(37)23-18-26(35-25-14-10-9-13-22(23)25)24-17-21(40-3)15-16-27(24)41-4/h6-18H,5H2,1-4H3,(H,34,38)(H,36,37) |
InChI Key |
RBRBUQPSWJILIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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